6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95%
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Overview
Description
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid (PFT-PCA) is a fluorinated carboxylic acid, with a molecular weight of 314.09. It is a colorless crystalline solid that is soluble in water and organic solvents. PFT-PCA is a versatile chemical compound with a variety of applications in scientific research and industrial processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid involves the introduction of pentafluoroethyl and trifluoromethyl groups onto a pyridine ring, followed by carboxylation of the resulting compound.
Starting Materials
2-chloro-5-trifluoromethyl-pyridine, pentafluoroethane, potassium tert-butoxide, carbon dioxide, diethyl ether, methanol, sodium hydroxide, hydrochloric acid
Reaction
Step 1: Reaction of 2-chloro-5-trifluoromethyl-pyridine with pentafluoroethane in the presence of potassium tert-butoxide to yield 6-Pentafluoroethyl-5-trifluoromethyl-pyridine, Step 2: Carboxylation of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine with carbon dioxide in the presence of diethyl ether and methanol to yield 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, Step 3: Purification of the product using sodium hydroxide and hydrochloric acid
Mechanism Of Action
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is a strong acid, and it can act as a proton donor in many reactions. In the presence of a base, 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% can act as a nucleophile and react with a variety of electrophiles. It can also act as a Lewis acid in certain reactions, and can facilitate the formation of carbon-carbon bonds.
Biochemical And Physiological Effects
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% can affect the expression of genes involved in the regulation of cell growth, metabolism, and inflammation. It has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to modulate the activity of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has several advantages in laboratory experiments. It is a highly soluble compound, which makes it easy to work with. It is also a strong acid, which makes it useful for protonation of substrates. Additionally, it is a stable compound, with a high melting point, which makes it suitable for long-term storage. The main limitation of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is its toxicity, which can be an issue when working with large amounts of the compound.
Future Directions
There are several potential future directions for research into 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95%. These include further studies into its effects on biochemical and physiological processes, as well as its potential applications in the production of pharmaceuticals and polymers. Additionally, further research could be done into the use of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% as a reagent in organic synthesis, and as a catalyst in the production of polymers. Finally, further studies could be done into the use of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% as a surfactant, and as a building block for the synthesis of other fluorinated compounds.
Scientific Research Applications
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, as a ligand in coordination chemistry, and as a building block for the synthesis of other fluorinated compounds. 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is also used in the production of pharmaceuticals, as a surfactant, and as a catalyst for the production of polymers.
properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F8NO2/c10-7(11,9(15,16)17)5-3(8(12,13)14)1-2-4(18-5)6(19)20/h1-2H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUZERQTMVZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F8NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid |
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